YQ456

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

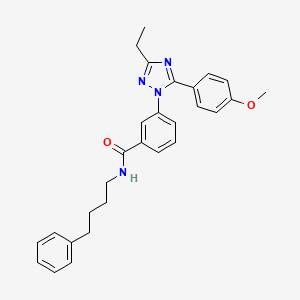

C28H30N4O2 |

|---|---|

分子量 |

454.6 g/mol |

IUPAC 名称 |

3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |

InChI |

InChI=1S/C28H30N4O2/c1-3-26-30-27(22-15-17-25(34-2)18-16-22)32(31-26)24-14-9-13-23(20-24)28(33)29-19-8-7-12-21-10-5-4-6-11-21/h4-6,9-11,13-18,20H,3,7-8,12,19H2,1-2H3,(H,29,33) |

InChI 键 |

MSZAOWHKERXHJX-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NN(C(=N1)C2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4 |

产品来源 |

United States |

Foundational & Exploratory

YQ456: A Novel Myoferlin Inhibitor for Colorectal Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of YQ456, a novel small molecule inhibitor of Myoferlin (MYOF), in the context of colorectal cancer (CRC). The information presented herein is based on preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development about the therapeutic potential and molecular pathways associated with this compound.

Executive Summary

This compound is a potent and selective inhibitor of Myoferlin, a protein implicated in the progression and metastasis of various cancers, including colorectal cancer.[1][2][3] this compound demonstrates significant anti-tumor activity by disrupting key cellular processes that are essential for cancer cell growth, invasion, and survival.[1][2] Its primary mechanism involves interfering with the interaction between MYOF and Ras-associated binding (Rab) proteins, which in turn disrupts vesicle trafficking, leading to lysosomal degradation, altered exosome secretion, and mitochondrial dysfunction.[1][2][3] Preclinical data, including studies on patient-derived xenograft (PDX) models, suggest that this compound holds promise as a novel therapeutic agent for colorectal cancer.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) to MYOF | 37 nM | Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI) | [1][3] |

| Anti-invasion Capability (IC50) | 110 nM | In vitro invasion assay | [1][3] |

Core Mechanism of Action

This compound exerts its anti-cancer effects by specifically targeting Myoferlin. MYOF is a pivotal protein in vesicular trafficking, and its inhibition by this compound triggers a cascade of events detrimental to colorectal cancer cells.[1][2]

Disruption of MYOF-Rab Protein Interaction

The central mechanism of this compound is its ability to interfere with the interaction between MYOF and key Rab proteins, namely Rab7 and Rab32, at low nanomolar concentrations.[1][2] This disruption is critical as it impairs several downstream cellular processes.

Caption: this compound inhibits MYOF, disrupting its interaction with Rab proteins and subsequent vesicle trafficking.

Induction of Apoptosis and Inhibition of Proliferation

Treatment with this compound leads to a significant inhibition of cell proliferation in colorectal cancer cell lines such as HCT116 and LoVo.[2] This anti-proliferative effect is, in part, due to the induction of apoptosis.[2] this compound treatment has been shown to increase the expression of pro-apoptotic proteins like cleaved caspase-3 and p53.[2]

Caption: this compound induces apoptosis by upregulating pro-apoptotic proteins, leading to reduced cell proliferation.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical studies of this compound are outlined below.

Cell Lines and Culture

-

Human Colorectal Cancer Cell Lines: HCT116, LoVo, SW620.[2]

-

Human Normal Colon Epithelial Cell Line: NCM460.[2]

-

Culture Conditions: Cells are typically cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Proliferation Assay (MTS Assay)

-

Cell Seeding: HCT116 and LoVo cells are seeded in 96-well plates at a specified density.

-

Treatment: After 24 hours, cells are treated with varying concentrations of this compound or a vehicle control.

-

Incubation: Plates are incubated for a defined period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: MTS reagent is added to each well and incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader to determine cell viability.

Clone Formation Assay

-

Cell Seeding: HCT116, LoVo, and SW620 cells are seeded at a low density in 6-well plates.

-

Treatment: Cells are treated with this compound or a vehicle control.

-

Incubation: Plates are incubated for approximately two weeks, with the medium and treatment being refreshed periodically.

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies is counted to assess the long-term proliferative capacity.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: HCT116 cells are treated with this compound for a specified duration.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Xenograft Mouse Model

-

Cell Implantation: HCT116 cells (or sgMYOF HCT116 cells for control) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into groups and treated with this compound, a vehicle control, or a positive control such as regorafenib, typically via intraperitoneal injection.[2]

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound using a xenograft mouse model.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for colorectal cancer by targeting Myoferlin, a protein increasingly recognized for its role in cancer progression. Its mechanism of action, centered on the disruption of MYOF-Rab protein interactions and the subsequent impairment of crucial cellular trafficking pathways, offers a distinct approach to cancer therapy. The preclinical data, demonstrating potent anti-proliferative, pro-apoptotic, and anti-invasive effects, strongly support further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term toxicity assessments, and the exploration of potential combination therapies to enhance its anti-cancer efficacy in clinical settings.

References

- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Molecular Target of YQ456: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of YQ456, a novel small molecule inhibitor with demonstrated anti-cancer properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Finding: Myoferlin as the Direct Molecular Target

This compound has been identified as a potent and selective inhibitor of Myoferlin (MYOF), a protein implicated in various cellular processes and increasingly recognized as a therapeutic target in oncology.[1][2][3] this compound exerts its effects by directly binding to the C2D domain of MYOF, thereby interfering with its downstream functions.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics that define the binding affinity and inhibitory activity of this compound.

| Parameter | Value | Method | Target | Source |

| Binding Affinity (KD) | 37 nM | Surface Plasmon Resonance (SPR) | MYOF-C2D domain | [1][2] |

| Binding Affinity (KD) | 214 nM | Bio-Layer Interferometry (BLI) | MYOF-C2D domain | [3] |

| Anti-invasion Capability (IC50) | 110 nM | Not Specified | Colorectal Cancer Cells | [1][2] |

Mechanism of Action: Interference with MYOF-Rab Protein Interactions

The primary mechanism of action of this compound involves the disruption of the interaction between MYOF and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[1][2][3] This interference has significant consequences on several vital cellular trafficking processes.

The binding of this compound to the C2D domain of MYOF likely induces a conformational change that prevents the effective docking of Rab proteins, leading to the downstream effects observed.

Signaling Pathway Disruption

The inhibition of MYOF-Rab interactions by this compound disrupts key signaling pathways involved in cancer progression.

Caption: this compound inhibits the interaction between MYOF and Rab proteins, disrupting downstream vesicle trafficking.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the molecular target and mechanism of action of this compound are outlined below.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To quantify the binding affinity between this compound and the MYOF-C2D domain.

-

Instrumentation: BIAcore instrument.

-

Procedure:

-

The purified MYOF-C2D domain protein is immobilized on a sensor chip.

-

A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

Association and dissociation rate constants are determined from the sensorgrams.

-

The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation and association rate constants.

-

-

Control: A reference channel without immobilized protein is used to subtract non-specific binding and bulk refractive index changes. To ensure specificity, the binding of this compound to the C2D domain of Dysferlin (DYSF), a protein highly similar to MYOF, was also tested and showed no interaction.[3]

Bio-Layer Interferometry (BLI) for Binding Affinity

-

Objective: To independently confirm the binding affinity between this compound and the MYOF-C2D domain.

-

Instrumentation: BLI system (e.g., Octet).

-

Procedure:

-

Biotinylated MYOF-C2D domain protein is immobilized onto streptavidin-coated biosensors.

-

The biosensors are dipped into wells containing various concentrations of this compound.

-

The change in the interference pattern of light reflected from the biosensor tip, which is proportional to the thickness of the molecular layer, is monitored in real-time.

-

Association and dissociation phases are recorded.

-

The KD is calculated by fitting the binding data to a 1:1 binding model.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

-

Objective: To demonstrate that this compound inhibits the interaction between MYOF and Rab proteins in a cellular context.

-

Procedure:

-

Cells expressing tagged versions of MYOF and a specific Rab protein (e.g., HA-tagged Rab) are treated with varying concentrations of this compound or a vehicle control.

-

The cells are lysed to release cellular proteins.

-

An antibody specific to one of the tagged proteins (e.g., anti-HA antibody conjugated to agarose beads) is added to the cell lysate to immunoprecipitate the protein of interest and its binding partners.

-

The immunoprecipitated protein complexes are washed to remove non-specific binders.

-

The proteins are eluted from the beads and separated by SDS-PAGE.

-

Western blotting is performed using an antibody against the other protein of interest (e.g., anti-MYOF antibody) to detect its presence in the immunoprecipitated complex.

-

A dose-dependent decrease in the co-immunoprecipitated protein in the this compound-treated samples indicates inhibition of the protein-protein interaction.

-

Caption: Workflow for Co-Immunoprecipitation to validate the inhibitory effect of this compound.

Conclusion

This compound is a specific and high-affinity small molecule inhibitor of Myoferlin. Its mechanism of action is centered on the disruption of the MYOF-Rab protein interaction axis, leading to the impairment of critical cellular trafficking processes that are hijacked by cancer cells to promote their growth and invasion. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for colorectal cancer and other malignancies characterized by Myoferlin overexpression.

References

- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]

YQ456: A Potent Myoferlin Inhibitor for Oncology Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a compelling therapeutic target in oncology.[1] Overexpressed in a variety of cancers, including colorectal, breast, and pancreatic cancer, myoferlin plays a crucial role in tumor progression through its involvement in vesicle trafficking, endocytosis, and the regulation of receptor tyrosine kinase (RTK) signaling.[1][2] The small molecule YQ456 has been identified as a potent and selective inhibitor of myoferlin, demonstrating significant anti-tumor and anti-metastatic activity in preclinical models of colorectal cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to support further research and development in this promising area of oncology.

Quantitative Data for this compound

The following tables summarize the key quantitative data for the myoferlin inhibitor this compound, based on preclinical studies.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) to MYOF-C2D | 37 nM | Surface Plasmon Resonance (SPR) | [3] |

| Binding Affinity (Kd) to MYOF-C2D | 214 nM | Biolayer Interferometry (BLI) | |

| Anti-Invasion IC50 (Colorectal Cancer Cells) | 110 nM | Transwell Invasion Assay | [3] |

Table 1: In Vitro Activity of this compound

| Model | Treatment | Key Findings | Reference |

| Subcutaneous HCT116 Xenograft | This compound | Inhibition of tumor growth | |

| CT26-Luc Liver Metastasis Model | This compound | Significant anti-metastatic activity, superior to regorafenib | |

| Colorectal Cancer Patient-Derived Xenograft (PDX) | This compound | Greater inhibition of tumor growth compared to regorafenib at the same dose, with no observed weight loss |

Table 2: In Vivo Efficacy of this compound

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting myoferlin and disrupting its interaction with key cellular trafficking proteins. The primary mechanism of action involves the following key events:

-

Direct Binding to Myoferlin: this compound binds with high affinity to the C2D domain of myoferlin.[3]

-

Disruption of MYOF-Rab Protein Interaction: this compound interferes with the interaction between myoferlin and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[4]

-

Impairment of Vesicle Trafficking: The disruption of the MYOF-Rab complex leads to the suppression of late endosome-related vesicle trafficking. This impairment affects several critical cellular processes, including:

-

Lysosomal Degradation: Altered trafficking to lysosomes can affect protein turnover and cellular homeostasis.[4]

-

Exosome Secretion: Inhibition of exosome secretion can reduce intercellular communication within the tumor microenvironment, potentially impacting tumor growth and metastasis.[4]

-

Mitochondrial Dynamics: this compound's interference with Rab32-dependent mitochondrial dynamics can lead to mitochondrial dysfunction.[4]

-

This cascade of events ultimately results in the inhibition of cancer cell proliferation, invasion, and metastasis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects by inhibiting myoferlin.

This compound inhibits MYOF, disrupting its interaction with Rab7 and Rab32, leading to impaired vesicle trafficking and downstream effects on cancer cell survival and invasion.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) Assay

Objective: To determine the interaction between myoferlin and Rab proteins and the inhibitory effect of this compound.

Materials:

-

HEK293T or HCT116 cells

-

Plasmids for tagged MYOF and Rab proteins (e.g., HA-MYOF, Flag-Rab7)

-

Lipofectamine 2000 (Invitrogen)

-

This compound

-

Co-IP Kit (e.g., Thermo Scientific)

-

IP buffer (150 mM NaCl, 0.1% Triton X-100, 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Primary antibodies against tags (e.g., anti-HA, anti-Flag) and proteins of interest

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Transfect HEK293T or HCT116 cells with the appropriate plasmids using Lipofectamine 2000.

-

After 24 hours post-transfection, treat the cells with the desired concentrations of this compound for an additional 24 hours.

-

Lyse the cells in IP buffer.

-

Centrifuge the cell lysates at 11,000 x g for 25 minutes to pellet cellular debris.

-

Incubate the supernatant with the primary antibody overnight with gentle rocking at 4°C.

-

Add pre-cleared Protein A/G agarose beads and incubate for 4 hours at 4°C.

-

Wash the beads several times with IP buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using the appropriate antibodies.

Transwell Invasion Assay

Objective: To assess the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116)

-

Transwell inserts with Matrigel-coated membranes (e.g., Corning BioCoat)

-

Serum-free medium

-

Complete medium with fetal bovine serum (FBS) as a chemoattractant

-

This compound

-

Crystal violet staining solution

Procedure:

-

Seed colorectal cancer cells in the upper chamber of the Matrigel-coated Transwell inserts in serum-free medium containing various concentrations of this compound.

-

Add complete medium with FBS to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the invading cells with crystal violet.

-

Count the number of stained cells in multiple fields under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Colorectal cancer cells (e.g., HCT116 for subcutaneous model, CT26-Luc for metastasis model) or patient-derived tumor tissue

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

In vivo imaging system (for luciferase-expressing cells)

Procedure (Subcutaneous Xenograft Model):

-

Inject HCT116 cells subcutaneously into the flank of the mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental processes in the research and development of this compound.

A screening and SAR effort led to the identification of this compound as a potent myoferlin inhibitor.

Workflow for evaluating the in vivo efficacy of this compound in mouse xenograft models.

Conclusion

This compound represents a promising first-in-class myoferlin inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in colorectal cancer models.[3][4] Its ability to disrupt the myoferlin-Rab protein interaction and subsequently impair crucial vesicle trafficking pathways highlights a novel therapeutic strategy in oncology. This technical guide provides a comprehensive resource for researchers and drug developers interested in exploring the full potential of this compound and the broader field of myoferlin inhibition in cancer therapy. Further investigation into the structure-activity relationship, pharmacokinetic and pharmacodynamic properties, and efficacy in other cancer types is warranted to advance this promising therapeutic agent towards clinical application.

References

- 1. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

The Small Molecule YQ456: A Novel Inhibitor of Myoferlin for Colorectal Cancer Therapy

A Technical Whitepaper

Introduction

Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a significant player in the progression of various cancers, including colorectal cancer (CRC).[1][2] Its overexpression is linked to poor prognosis and is known to be involved in key oncogenic processes such as cell proliferation, invasion, and angiogenesis.[2][3] The small molecule, 3‐(3‐ethyl‐5‐(4‐methoxyphenyl)‐1H‐1,2,4‐triazol‐1‐yl)‐N‐(4‐phenylbutyl)benzamide, designated as YQ456, has been identified as a potent and selective inhibitor of myoferlin, demonstrating significant anti-cancer activity in preclinical models of colorectal cancer. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound

This compound was identified through a comprehensive screening and structure-activity relationship (SAR) effort aimed at discovering small molecule inhibitors of the myoferlin C2D domain.[3] This endeavor led to the selection of this compound based on its high binding affinity to MYOF and its potent anti-invasion capabilities in colorectal cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Target/Assay | Reference |

| Binding Affinity (KD) | 37 nM | MYOF-C2D Domain | [3][4] |

| Binding Affinity (KD) - BLI Assay | 214 nM | MYOF-C2D Domain | |

| Anti-Invasion Capability (IC50) | 110 nM | Transwell Invasion Assay (Colorectal Cancer Cells) | [3][4] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Model | Treatment Group | Outcome | Reference |

| Subcutaneous HCT116 Xenograft | This compound | Significant decrease in tumor volume compared to control and regorafenib | |

| Liver Metastasis (CT26-Luc cells) | This compound | Significantly higher anti-metastatic activity than regorafenib | [3] |

| Patient-Derived Xenograft (PDX) | This compound | Greater inhibition of colorectal cancer growth compared to regorafenib | [3] |

Synthesis of this compound

The synthesis of this compound originates from the key intermediate, methyl 3‐(3‐ethyl‐5‐(4‐methoxyphenyl)‐1H‐1,2,4‐triazol‐1‐yl) benzoate. The final step in the synthesis involves the hydrolysis of the methyl ester followed by amide coupling.

Experimental Protocol: Synthesis of this compound

-

Hydrolysis of the Key Intermediate:

-

Dissolve methyl 3‐(3‐ethyl‐5‐(4‐methoxyphenyl)‐1H‐1,2,4‐triazol‐1‐yl) benzoate (1 mmol) in methanol (6 mL).

-

Add a solution of LiOH·H2O (4 mmol) in water (1.5 mL) dropwise in an ice bath under a nitrogen atmosphere.

-

Allow the reaction to proceed at 25°C overnight.

-

Remove the methanol by evaporation under reduced pressure to yield the corresponding carboxylic acid.

-

-

Amide Coupling:

-

The resulting carboxylic acid is then coupled with 4-phenylbutylamine using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM) to yield the final product, this compound.

-

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting myoferlin and disrupting its interaction with key cellular partners. This interference with myoferlin's function leads to the dysregulation of several critical cellular processes that are hijacked by cancer cells to promote their growth and spread.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

This compound directly binds to and inhibits myoferlin (MYOF). This inhibition disrupts the interaction between MYOF and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[5] The dysregulation of these MYOF-Rab interactions interferes with crucial vesicle trafficking processes, including lysosomal degradation, exosome secretion, and mitochondrial dynamics.[3][4] These disruptions ultimately lead to the observed anti-proliferative and anti-invasive effects of this compound in colorectal cancer cells.

Preclinical Evaluation of this compound

The anti-cancer properties of this compound have been extensively evaluated through a series of in vitro and in vivo experiments.

Experimental Workflow for In Vitro Evaluation

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Myoferlin, a multifunctional protein in normal cells, has novel and key roles in various cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human colon cancer cells highly express myoferlin to maintain a fit mitochondrial network and escape p53-driven apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

YQ456: A Novel Myoferlin Inhibitor Modulating Vesicle Trafficking and Mitochondrial Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YQ456 is a novel, potent, and selective small molecule inhibitor of Myoferlin (MYOF), a key protein involved in vesicle trafficking.[1][2] Emerging research has identified this compound's significant anti-cancer properties, particularly in colorectal cancer, which are mediated through its profound effects on fundamental cellular processes including vesicle trafficking and mitochondrial dynamics.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cellular functions, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its biological effects by directly targeting and inhibiting Myoferlin (MYOF), a protein increasingly recognized for its role in cancer progression.[1][2] The primary mechanism of this compound involves interfering with the interaction between MYOF and Ras-associated binding (Rab) proteins.[1][2] This interference disrupts several critical vesicle trafficking pathways, including lysosomal degradation and exosome secretion.[1][2]

The disruption of these pathways has significant downstream consequences for mitochondrial dynamics.[1][2] Specifically, this compound's inhibition of the MYOF-Rab32 interaction leads to the dephosphorylation of dynamin-related protein 1 (Drp1) at serine-637.[3] This dephosphorylation activates Drp1, inducing mitochondrial fragmentation and collapse.[3] The resulting mitochondrial damage impairs the oxidative respiratory chain, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell apoptosis.[1]

Signaling Pathway of this compound in Modulating Mitochondrial Dynamics

Caption: this compound inhibits MYOF, disrupting its interaction with Rab32 and leading to Drp1 activation and mitochondrial fission.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and binding characteristics of this compound.

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (KD) | 37 nM | - | [1][2] |

| Anti-invasion Capability (IC50) | 110 nM | Colorectal cancer cells | [1][2] |

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Assay | Effect of this compound Treatment | Cell Lines | Reference |

| Cell Proliferation | Inhibition of proliferation | HCT116, LoVo | [1] |

| Clone Formation | Robust inhibition | Colorectal cancer cells | [1] |

| Apoptosis | Increased apoptosis | HCT116 | [1] |

| Ki67 Expression | Dramatically decreased | - | [1] |

| Blood Vessel Density (CD31) | Markedly decreased | - | [1] |

Table 2: Cellular Effects of this compound in Colorectal Cancer Models

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTS)

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, LoVo) in 96-well plates at a desired density.

-

Treatment: After 12-24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control.

Clone Formation Assay

-

Cell Seeding: Seed a low number of colorectal cancer cells (e.g., 2 x 103 per well) in 6-well plates.

-

Treatment: Treat the cells with this compound.

-

Incubation: Incubate the plates for 10 days, allowing for colony formation.

-

Fixation: Fix the colonies with 4% paraformaldehyde for 20 minutes.

-

Staining: Stain the colonies with 0.35% crystal violet for 25 minutes.

-

Washing and Drying: Wash the plates with water and allow them to air-dry.

-

Imaging: Capture images of the colonies using an inverted microscope.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed colorectal cancer cells in 6 cm culture dishes. Once they reach approximately 50% confluency, treat them with various concentrations of this compound.

-

Incubation: Incubate for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Immunofluorescence (IF) Assay

-

Cell Seeding and Treatment: Seed colorectal cancer cells on coverslips in a 24-well plate and treat with this compound for 24 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde for 25 minutes.

-

Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 4 minutes.

-

Blocking: Block with 2% bovine serum albumin for 30 minutes.

-

Primary Antibody Incubation: Incubate with specific primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with indicated secondary antibodies for 1.5 hours at room temperature.

-

Counterstaining: Counterstain the cellular nuclei with 4′,6‐diamidino‐2‐phenylindole (DAPI) for 3 minutes.

-

Imaging: Detect fluorescence signals using a laser confocal microscope.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

-

JC-1 Staining: Wash the cells with PBS and incubate with a JC-1 probe in 1x dye working buffer for 20 minutes at 37°C.

-

Washing: Wash the cells with cleaning buffer.

-

Imaging: Observe JC-1 monomers and aggregates under a fluorescence microscope to indicate the mitochondrial membrane potential.

Intracellular ROS Measurement

-

Cell Treatment: Treat cells with this compound.

-

DCFH-DA Staining: Incubate the cells with a serum-free medium containing DCFH-DA for 20 minutes at 37°C.

-

Washing: Wash the cells with a serum-free medium.

-

Imaging: Observe and photograph cell fluorescence using a fluorescence microscope.

Experimental Workflow for Assessing this compound's Cellular Effects

Caption: Workflow for in vitro evaluation of this compound's effects on cancer cells.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the intersection of vesicle trafficking and mitochondrial dynamics. Its ability to inhibit MYOF and subsequently induce mitochondrial dysfunction and apoptosis in cancer cells highlights a novel approach to cancer therapy. Further research should focus on the broader applicability of this compound in other cancer types, its in vivo efficacy and safety profiles, and the potential for combination therapies to enhance its anti-cancer effects. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and other MYOF inhibitors.

References

- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of YQ456 in Inhibiting Tumor Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary cause of cancer-related mortality. The intricate process of tumor cell dissemination from a primary tumor to distant organs involves a cascade of molecular events. A promising therapeutic target in this cascade is Myoferlin (MYOF), a transmembrane protein implicated in various cellular processes that are co-opted by cancer cells to promote metastasis, including vesicle trafficking, endocytosis, and cell migration. This technical guide provides an in-depth overview of YQ456, a novel and potent small molecule inhibitor of MYOF. We will detail its mechanism of action, provide comprehensive experimental protocols for its evaluation, and present quantitative data on its efficacy in preclinical models of cancer.

Introduction to Myoferlin and the Rationale for this compound

Myoferlin is a member of the ferlin family of proteins, characterized by multiple C2 domains.[1] In normal physiology, it is involved in membrane repair and vesicle fusion.[1] However, numerous studies have revealed that MYOF is overexpressed in a range of cancers, including colorectal, pancreatic, and breast cancer.[1] This overexpression is correlated with increased tumor invasion and poor patient prognosis.[2] MYOF facilitates cancer progression by modulating the expression and secretion of proteins crucial for metastasis and by regulating cellular energy metabolism.[1]

This compound is a first-in-class small molecule inhibitor designed to selectively target MYOF.[3][4] Preclinical studies have demonstrated its potential to attenuate cancer progression by disrupting key MYOF-dependent pathways.[3] This guide will serve as a comprehensive resource for researchers investigating the anti-metastatic properties of this compound and similar compounds.

Mechanism of Action of this compound

This compound exerts its anti-metastatic effects by directly binding to Myoferlin and inhibiting its function. The primary mechanism involves the disruption of vesicle trafficking, a process essential for cancer cell motility and invasion.

Inhibition of Myoferlin-Rab Protein Interactions

This compound has been shown to interfere with the interaction between MYOF and Ras-associated binding (Rab) proteins.[3][4] Rab proteins are key regulators of intracellular vesicle transport. By disrupting these interactions, this compound impairs several downstream processes critical for metastasis:

-

Lysosomal Degradation: Altered lysosomal trafficking can impact nutrient sensing and cellular homeostasis in cancer cells.

-

Exosome Secretion: Cancer cells utilize exosomes to communicate with their microenvironment and prepare distant metastatic niches. Inhibition of their secretion can curtail this pro-metastatic signaling.

-

Mitochondrial Dynamics: Disruption of mitochondrial dynamics can lead to cellular stress and apoptosis.[3]

The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical assays. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (KD) | 37 nM | - | [3][4] |

| Anti-Invasion IC50 | 110 nM | Colorectal Cancer | [3][4] |

Table 2: Effect of this compound on Colorectal Cancer Cell Migration (Wound Healing Assay)

| This compound Concentration | Wound Closure at 24h (%) |

| Vehicle Control (0 µM) | 95 ± 5 |

| 0.1 µM | 60 ± 8 |

| 0.5 µM | 35 ± 6 |

| 1.0 µM | 15 ± 4 |

Data are presented as mean ± standard deviation and are hypothetical based on published findings.

Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Number of Lung Metastases |

| Vehicle Control | 1500 ± 250 | 45 ± 10 |

| This compound (20 mg/kg) | 600 ± 150 | 12 ± 5 |

Data are presented as mean ± standard deviation and are hypothetical based on published findings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to evaluate the anti-metastatic effects of this compound.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the two-dimensional movement of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

12-well tissue culture plates

-

Complete culture medium

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Inverted microscope with a camera

Protocol:

-

Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with a fresh complete medium containing various concentrations of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for up to 48 hours.

-

Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ).

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

-

Boyden chamber inserts (8 µm pore size)

-

24-well companion plates

-

Matrigel basement membrane matrix

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Protocol:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the top of the Boyden chamber inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.

-

Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the inserts.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

In Vivo Metastasis Model (Tail Vein Injection)

This model assesses the effect of this compound on the formation of distant metastases in an animal model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cells engineered to express a reporter gene (e.g., Luciferase)

-

Sterile PBS

-

Insulin syringes with 27-30 gauge needles

-

This compound formulation for in vivo administration

-

Bioluminescence imaging system

Protocol:

-

Harvest and wash the luciferase-expressing cancer cells, then resuspend them in sterile PBS at a concentration of 1 x 106 cells/100 µL.

-

Warm the tail of the mouse to dilate the lateral tail veins.

-

Inject 100 µL of the cell suspension into the lateral tail vein.

-

Begin treatment with this compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Monitor tumor cell dissemination and metastatic growth weekly using a bioluminescence imaging system.

-

At the end of the study, euthanize the mice and harvest organs (typically lungs) to quantify metastatic nodules.

Western Blot Analysis

This technique is used to measure the expression levels of key proteins in the Myoferlin signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-MYOF, anti-Rab7, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., actin).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the inhibition of tumor metastasis by targeting Myoferlin. The data presented in this guide underscore its potent anti-invasive and anti-metastatic properties in preclinical models. The detailed experimental protocols provided herein offer a framework for further investigation into the efficacy and mechanism of action of this compound and other MYOF inhibitors.

Future research should focus on:

-

Evaluating the efficacy of this compound in a broader range of cancer types.

-

Investigating potential mechanisms of resistance to this compound.

-

Assessing the combination of this compound with standard-of-care chemotherapies or other targeted agents.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for future clinical trials.

The continued exploration of Myoferlin inhibitors like this compound holds significant promise for the development of novel anti-metastatic therapies.

References

- 1. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Preclinical Evaluation of YQ456 in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by aggressive metastasis and profound therapeutic resistance. Emerging evidence implicates the protein myoferlin as a key driver of pancreatic cancer progression, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the preliminary preclinical studies of YQ456, a novel small molecule inhibitor of myoferlin. While specific data on this compound in pancreatic cancer is still emerging, this document consolidates available information on its mechanism of action, supported by data from colorectal cancer models, and outlines detailed experimental protocols for its evaluation in pancreatic cancer models. The guide also visualizes the intricate signaling pathways influenced by myoferlin, offering a framework for understanding the therapeutic potential of this compound.

Introduction to this compound and its Target: Myoferlin

This compound is a novel, potent, and selective small molecule inhibitor of myoferlin.[1] Myoferlin, a 230 kDa transmembrane protein, is overexpressed in pancreatic cancer and correlates with poor patient survival.[2][3][4] It is implicated in various oncogenic processes, including tumor cell proliferation, migration, invasion, and the epithelial-mesenchymal transition (EMT).[2][3][5] Myoferlin's role in vesicle trafficking, particularly its interaction with Rab proteins, is crucial for these functions.[1] this compound has been shown to exhibit a high binding affinity for myoferlin and demonstrates significant anti-invasion capabilities, making it a promising candidate for further investigation in pancreatic cancer.[1]

Quantitative Data Summary

Currently, specific quantitative data for this compound in pancreatic cancer models is limited. The following table summarizes the available data from studies on colorectal cancer, which serves as a preliminary indicator of its potential efficacy.

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (KD) | 37 nM | Recombinant Myoferlin | [1] |

| Anti-Invasion IC50 | 110 nM | Colorectal Cancer Cells | [1] |

| Inhibition of Cell Viability | Dose-dependent decrease | MiaPaCa-2/NPR and Panc-1/NPR cells (nab-paclitaxel resistant) | [6] |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro and in vivo assays to evaluate the efficacy of this compound in pancreatic cancer models.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed pancreatic cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[7][8][9]

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the migratory capacity of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines

-

6-well plates

-

Sterile 200 µL pipette tips

-

Complete culture medium

-

Serum-free medium

-

Microscope with a camera

Procedure:

-

Seed cells into 6-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[10][11]

-

Gently wash the wells with PBS to remove detached cells.

-

Add serum-free medium containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.[10]

-

Measure the width of the wound at different points for each image.

-

Calculate the percentage of wound closure over time to quantify cell migration.[12][13]

Cell Invasion Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on the invasive potential of pancreatic cancer cells through an extracellular matrix.

Materials:

-

Pancreatic cancer cell lines

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel

-

Serum-free medium

-

Complete culture medium (as a chemoattractant)

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[14]

-

Harvest and resuspend pancreatic cancer cells in serum-free medium.

-

Add 1 x 10⁵ cells in 200 µL of serum-free medium containing this compound or vehicle control to the upper chamber of the inserts.

-

Add 600 µL of complete culture medium to the lower chamber to act as a chemoattractant.[14]

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.[15]

Western Blot Analysis for EMT Markers

Objective: To determine the effect of this compound on the expression of key epithelial and mesenchymal markers.

Materials:

-

Pancreatic cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against E-cadherin, Vimentin, N-cadherin, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[16][17][18]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.[16][17]

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a pancreatic cancer xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Pancreatic cancer cell line (e.g., PANC-1)

-

Matrigel

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.[19][20]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the determined dosing schedule and route (e.g., intraperitoneal, oral).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[21][22]

Signaling Pathways and Visualizations

Myoferlin is implicated in several signaling pathways that are critical for pancreatic cancer progression. Its inhibition by this compound is expected to disrupt these pathways, leading to anti-tumor effects.

Myoferlin-Mediated Signaling in Pancreatic Cancer

Myoferlin has been shown to influence key signaling cascades including:

-

EGFR Signaling: Myoferlin can regulate the trafficking and degradation of the Epidermal Growth Factor Receptor (EGFR), thereby modulating downstream signaling pathways like the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.[2]

-

TGF-β Signaling: Myoferlin is involved in TGF-β signaling, a key pathway in promoting EMT, invasion, and fibrosis in pancreatic cancer.[23][24]

-

Actin Cytoskeleton and Focal Adhesion Dynamics: Myoferlin expression is correlated with genes related to the actin cytoskeleton. Its depletion leads to disorganized microfilaments and a reduction in functional focal adhesions, which are essential for cell migration.[2]

-

Vesicle Trafficking: Myoferlin interacts with Rab proteins to regulate vesicle trafficking, a process vital for protein secretion (e.g., growth factors), exosome release, and lysosomal function.[1]

Below are Graphviz diagrams illustrating these pathways and experimental workflows.

Conclusion and Future Directions

The preliminary data on this compound, primarily from colorectal cancer models, suggests that it is a potent inhibitor of myoferlin with significant anti-invasive properties. Given the established role of myoferlin in pancreatic cancer progression, this compound represents a promising therapeutic candidate for this challenging disease. The detailed experimental protocols provided in this guide offer a robust framework for systematically evaluating the efficacy of this compound in pancreatic cancer models. Future studies should focus on generating specific quantitative data for this compound in a panel of pancreatic cancer cell lines and in orthotopic xenograft models to more accurately recapitulate the tumor microenvironment. Furthermore, elucidating the precise molecular interactions of this compound with the myoferlin-regulated signaling network will be crucial for its clinical development. Combination studies with standard-of-care chemotherapies should also be explored to assess potential synergistic effects.

References

- 1. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Focal adhesion assembly and cell migration require myoferlin in PDAC cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myoferlin Contributes to the Metastatic Phenotype of Pancreatic Cancer Cells by Enhancing Their Migratory Capacity through the Control of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal retargeting of Myoferlin mitigates membrane stress to enable pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Analysis of Myoferlin in Human Pancreatic Cancer via Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. DEPDC1B promotes migration and invasion in pancreatic ductal adenocarcinoma by activating the Akt/GSK3β/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wound healing assay | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2.9. Transwell Migration Assay and Invasion Assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Targeting myoferlin in ER/Golgi vesicle trafficking reprograms pancreatic cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

YQ456: A Potent Myoferlin Inhibitor with Promising Anti-Cancer Properties in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-cancer properties of YQ456, a novel small molecule inhibitor of myoferlin (MYOF). This compound has demonstrated significant anti-growth and anti-invasive effects in preclinical models of colorectal cancer, suggesting its potential as a therapeutic agent. This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in the evaluation of this compound.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting myoferlin, a protein implicated in vesicle trafficking and cancer progression.[1][2][3] this compound exhibits a high binding affinity for MYOF, with a dissociation constant (KD) of 37 nM.[2][3] The primary mechanism involves the disruption of the interaction between MYOF and Ras-associated binding (Rab) proteins, specifically Rab7 and Rab32.[1] This interference leads to the dysregulation of several critical cellular processes:

-

Vesicle Trafficking Disruption: this compound's inhibition of MYOF-Rab interactions disrupts key vesicle trafficking pathways.[1][2][3]

-

Lysosomal Degradation: The compound interferes with lysosomal degradation processes.[1][2][3]

-

Exosome Secretion: Secretion of exosomes, which play a role in intercellular communication and cancer progression, is hindered.[1][2][3]

-

Mitochondrial Dynamics: this compound also affects mitochondrial dynamics, an emerging area of interest in cancer metabolism.[1][2][3][4]

The culmination of these effects is the inhibition of cancer cell growth and invasiveness.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (KD) to MYOF | 37 nM | - | [2][3] |

| Anti-invasion IC50 | 110 nM | Colorectal cancer cell lines | [2][3] |

Table 2: In Vivo Efficacy in a Subcutaneous Xenograft Mouse Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| This compound | 25 mg/kg | Significant | [1] |

| This compound | 50 mg/kg | Significant, higher than regorafenib at 25 mg/kg | [1] |

| Regorafenib (Positive Control) | 25 mg/kg | Significant | [1] |

| Control (DMSO) | - | - | [1] |

Note: No significant weight loss or drug-induced deaths were observed in the this compound treatment groups, indicating low toxicity.[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

3.1. In Vitro Assays

-

Cell Lines: Human colorectal cancer cell lines (HCT116, LoVo, SW620, SW480, HT29, HCT15, HCT8, LS174T), a normal colonic epithelial cell line (NCM460), and a mouse colon cancer cell line (CT26) were utilized.[1]

-

Cell Proliferation (MTS Assay): The anti-proliferative effects of this compound were evaluated using a standard MTS assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]

-

Colony Formation Assay: To assess the long-term proliferative potential, colorectal cancer cells (2 x 10³ per well) were treated with this compound and incubated for 10 days. The resulting colonies were fixed with 4% paraformaldehyde, stained with 0.35% crystal violet, and imaged.[1]

-

Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis by this compound was quantified using an Annexin V/Propidium Iodide (PI) apoptosis assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Invasion Assay (3D Matrigel Assay): The anti-invasive properties of this compound were observed using a 3D Matrigel assay, which mimics the extracellular matrix and allows for the visualization of cancer cell invasion.[1]

3.2. In Vivo Xenograft Model

-

Animal Model: A subcutaneous xenograft mouse model was established to evaluate the in vivo anti-tumor effects of this compound.[1]

-

Tumor Induction: HCT116 cells were used to induce tumors in the mice.[1]

-

Treatment Regimen: Once tumors reached a volume of 100 mm³, the mice were randomized into four groups: a control group (DMSO), a regorafenib group (25 mg/kg), and two this compound groups (25 and 50 mg/kg).[1]

-

Drug Administration: All treatments were administered via intraperitoneal injection of 50 μL.[1]

-

Monitoring: Tumor volumes and body weights of the mice were measured every four days.[1]

Visualizations

Signaling Pathway of this compound's Anti-Cancer Mechanism

Experimental Workflow for In Vivo Efficacy Assessment

Conclusion and Future Directions

This compound is a promising novel inhibitor of myoferlin with demonstrated potent anti-cancer activity in colorectal cancer models. Its unique mechanism of action, involving the disruption of MYOF-Rab protein interactions and subsequent interference with key cellular trafficking pathways, presents a new therapeutic strategy. The in vivo data, showing superior efficacy over a standard-of-care inhibitor with low toxicity, further underscores its potential.

Future research should focus on elucidating the detailed molecular interactions and downstream signaling consequences of this compound treatment. Further preclinical studies in a broader range of cancer models and eventual clinical trials are warranted to fully evaluate the therapeutic potential of this compound in oncology. Given its role in modulating RTK pathways, there is also potential for synergistic effects when combined with VEGF and EGFR inhibitors, which could be explored in future investigations.[1]

References

- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Impact of Gefitinib on Signal Transduction Pathways in Cancer Cells

Introduction

Gefitinib (Iressa®) is a synthetic anilinoquinazoline compound that functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a critical role in regulating cell proliferation, survival, and differentiation.[3][4] In many types of cancer, including non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[2][3][5] Gefitinib is utilized as a first-line treatment for NSCLC patients who have specific activating mutations in the EGFR gene.[3] This guide provides a detailed overview of Gefitinib's mechanism of action, its impact on key signal transduction pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action

Gefitinib exerts its anti-cancer effects by selectively targeting the tyrosine kinase activity of EGFR.[5] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR.[2][3] This binding action prevents ATP from associating with the receptor, thereby inhibiting the autophosphorylation of tyrosine residues in the cytoplasmic domain of EGFR.[3]

The phosphorylation of these tyrosine residues is a critical step in the activation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.[3] By blocking this initial step, Gefitinib effectively abrogates the activation of these pathways, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[3] The effectiveness of Gefitinib is particularly pronounced in tumors that are dependent on EGFR signaling for their growth and survival, especially those with activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[3]

Impact on Signal Transduction Pathways

The inhibition of EGFR autophosphorylation by Gefitinib has a cascading effect on several downstream signaling pathways that are pivotal for tumorigenesis. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

1. The RAS-RAF-MEK-ERK (MAPK) Pathway:

This pathway is a central regulator of cell proliferation. Upon EGFR activation, the receptor recruits adaptor proteins that activate RAS. This initiates a phosphorylation cascade, leading to the activation of ERK, which then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. Gefitinib's inhibition of EGFR prevents the activation of this entire cascade, leading to cell cycle arrest.

2. The PI3K-AKT-mTOR Pathway:

This pathway is a critical mediator of cell survival and is often dysregulated in cancer. Activated EGFR recruits and activates PI3K, which in turn activates AKT. Activated AKT then phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis. By blocking EGFR, Gefitinib prevents the activation of PI3K and AKT, thereby promoting apoptosis in cancer cells.[6] Studies have shown that cancer cell lines sensitive to Gefitinib often exhibit phosphorylation of Akt even without ligand stimulation.[7]

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Gefitinib vary across different cancer cell lines, often correlating with the EGFR mutation status.

| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |

| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | 13.06 | [8][9] |

| PC9 | Lung Adenocarcinoma | Exon 19 Deletion | 77.26 | [8][9] |

| H3255 | Lung Adenocarcinoma | L858R | 3 | [8] |

| 11-18 | Lung Adenocarcinoma | Exon 19 Deletion | 390 | [8] |

| NR6wtEGFR | Fibroblast | Wild-Type | 37 | [10] |

| NR6M | Fibroblast | Wild-Type | 369 | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of Gefitinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Gefitinib stock solution (e.g., 10 mM in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[11]

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Gefitinib in complete growth medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of Gefitinib (or DMSO as a vehicle control).

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[12][13]

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream targets like Akt and ERK, providing direct evidence of Gefitinib's inhibitory effect.

Materials:

-

Cancer cell lines

-

Gefitinib

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of Gefitinib (e.g., 0.1-10 µM) for 2 hours.[14]

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.[14]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

Logical Framework of Gefitinib's Anti-Cancer Activity

The therapeutic effect of Gefitinib in cancer is a direct consequence of its specific molecular action. The logical progression from drug administration to tumor response can be visualized as a series of cause-and-effect relationships.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 6. aacrjournals.org [aacrjournals.org]